molecular formula C31H34N2O5 B11622799 1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11622799
M. Wt: 514.6 g/mol
InChI Key: FAYVRPUCDCFOMF-ORIPQNMZSA-N
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Description

1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure. This compound is characterized by its pyrrol-2-one core, which is substituted with various functional groups, including a dimethylamino propyl chain, an ethoxy-methylphenyl carbonyl group, a hydroxy group, and a phenoxyphenyl group. These substitutions impart specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The starting materials are chosen based on the desired functional groups and their compatibility with the reaction conditions. Common synthetic routes may include:

    Formation of the Pyrrol-2-one Core: This step involves the cyclization of appropriate precursors to form the pyrrol-2-one ring. Reagents such as acyl chlorides, amines, and ketones are often used under controlled conditions.

    Substitution Reactions: The introduction of the dimethylamino propyl chain, ethoxy-methylphenyl carbonyl group, hydroxy group, and phenoxyphenyl group is achieved through substitution reactions. These reactions may require catalysts, solvents, and specific temperature and pressure conditions to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors, automated synthesis, and advanced purification methods (e.g., chromatography, crystallization) are employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group yields an alcohol.

Scientific Research Applications

1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its specific chemical properties.

Mechanism of Action

The mechanism of action of 1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C31H34N2O5

Molecular Weight

514.6 g/mol

IUPAC Name

(4E)-1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)-hydroxymethylidene]-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C31H34N2O5/c1-5-37-24-15-16-26(21(2)19-24)29(34)27-28(33(31(36)30(27)35)18-10-17-32(3)4)22-11-9-14-25(20-22)38-23-12-7-6-8-13-23/h6-9,11-16,19-20,28,34H,5,10,17-18H2,1-4H3/b29-27+

InChI Key

FAYVRPUCDCFOMF-ORIPQNMZSA-N

Isomeric SMILES

CCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC(=CC=C3)OC4=CC=CC=C4)/O)C

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC(=CC=C3)OC4=CC=CC=C4)O)C

Origin of Product

United States

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